molecular formula C13H14BrClN2O2 B13329948 N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride

N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride

Cat. No.: B13329948
M. Wt: 345.62 g/mol
InChI Key: ICZMWGKJSGYUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a bromophenyl group, a furan ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-bromobenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. This reaction forms the amide bond.

    Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The furan ring and the amide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

    Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the furan ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-Chlorophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride
  • n-(2-Fluorophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride
  • n-(2-Iodophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride

Uniqueness

n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogen atoms like chlorine or fluorine.

Properties

Molecular Formula

C13H14BrClN2O2

Molecular Weight

345.62 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(furan-2-ylmethylamino)acetamide;hydrochloride

InChI

InChI=1S/C13H13BrN2O2.ClH/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10;/h1-7,15H,8-9H2,(H,16,17);1H

InChI Key

ICZMWGKJSGYUIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CO2)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.